Menaquinone 8

Vue d'ensemble

Description

Menaquinone 8, also known as vitamin K2, is a lipid-soluble vitamin that plays a crucial role in various biological processes. It is one of the several forms of vitamin K2, distinguished by the number of isoprenoid side chain units. This compound contains eight isoprene units in its side chain, making it a long-chain menaquinone. This compound is primarily produced by anaerobic bacteria and is found in fermented foods and animal products.

Applications De Recherche Scientifique

Menaquinone 8 has a wide range of scientific research applications across multiple fields:

Chemistry:

- Used as a redox mediator in various chemical reactions and processes.

- Studied for its electron transfer properties in synthetic chemistry.

Biology:

- Investigated for its role in bacterial electron transport chains and energy metabolism.

- Studied for its involvement in the biosynthesis of other menaquinones and related compounds.

Medicine:

- Explored for its potential benefits in bone health and cardiovascular health.

- Studied for its role in blood coagulation and prevention of vitamin K deficiency-related disorders.

Industry:

- Used in the production of dietary supplements and fortified foods.

- Investigated for its potential applications in biotechnology and pharmaceuticals.

Mécanisme D'action

Target of Action

Menaquinone 8, also known as Vitamin MK 8, primarily targets the electron transport chain in all Gram-positive and anaerobically respiring Gram-negative bacteria . It plays a crucial role in electron transport and ATP generation .

Mode of Action

The mode of action of Vitamin MK 8 is similar to Vitamin K1 . It acts as a catalyst in a magnesium-coordinated reaction involving two magnesium atoms in the active site pocket . By inhibiting menaquinone production in target organisms, bactericidal action can be achieved irrespective of the organisms’ growth phase .

Biochemical Pathways

Vitamin MK 8 affects several biochemical pathways. It is essential in the electron transport system, mediating electron transfer reactions between a variety of enzymes . It is also involved in the synthesis of disulphide bonds in the periplasm . In addition, it plays a role in the shikimate pathway, polyisoprene pathway, and menaquinone pathway .

Pharmacokinetics

Compared to Vitamin K1 (phylloquinone), Vitamin MK 8 is absorbed more readily and is more bioavailable . It is under investigation in clinical trials for its pharmacokinetic properties .

Result of Action

The molecular and cellular effects of Vitamin MK 8’s action are diverse. It is associated with the downregulation of neurodegeneration-associated genes and neuroinflammation-associated genes, while genes retaining protective roles towards amyloidogenesis are upregulated . It also suppresses the growth of cancer cells via cell-cycle arrest, autophagy, and apoptosis .

Action Environment

The action, efficacy, and stability of Vitamin MK 8 are influenced by various environmental factors. For instance, it is moderately heat-stable but extremely light-sensitive . During prolonged storage at a low temperature with minimal oxygen exposure in the absence of light, negligible change in the all-trans Vitamin MK 8 concentration occurs, suggesting it is reasonably stable .

Analyse Biochimique

Biochemical Properties

Menaquinone 8 is involved in various biochemical reactions. It acts as an electron carrier in the electron transport chain, playing a role in photosynthesis . It interacts with various enzymes, proteins, and other biomolecules. For instance, it interacts with NADH dehydrogenase II, succinate dehydrogenase, cytochrome bc1 complex, as well as nitrate and fumarate reductase enzymes .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by participating in the electron transport chain, which is crucial for energy production . It also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It serves as a cofactor for γ-glutamyl carboxylase, which converts glutamic acid residues of vitamin K-dependent proteins into γ-carboxyglutamic acid . It also participates in the shuttling of electrons between membrane-bound protein complexes within the electron transport chain .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It has been observed that this compound has a very long half-life time

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, high-dose Menaquinone 7, a similar compound, has been shown to inhibit cardiovascular calcification in a murine model . Specific studies on this compound dosage effects in animal models are currently limited.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is synthesized through the shikimate pathway, polyisoprene pathway, and menaquinone pathway . It interacts with various enzymes and cofactors in these pathways, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is highly hydrophobic and is soluble in organic solvents, which facilitates its transport across membranes . It is also associated with the intracellular membrane domain in mycobacteria .

Subcellular Localization

This compound is localized within the plasma membrane of cells . Its activity or function may be influenced by its subcellular localization, including any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of menaquinone 8 involves the construction of its naphthoquinone ring and the attachment of the polyisoprenyl side chain. The naphthoquinone ring can be synthesized through various organic reactions, including Friedel-Crafts acylation and subsequent cyclization. The polyisoprenyl side chain is typically constructed using isoprene units through polymerization reactions.

Industrial Production Methods: Industrial production of this compound often relies on microbial fermentation. Escherichia coli, a facultatively anaerobic bacterium, is commonly used for this purpose. Under anaerobic conditions, Escherichia coli synthesizes this compound by modulating precursor pools and blocking competing pathways . The fermentation process is optimized to enhance yield and purity, involving specific growth media and controlled environmental conditions.

Analyse Des Réactions Chimiques

Types of Reactions: Menaquinone 8 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its biological functions and applications.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized to form menaquinone epoxide using oxidizing agents such as hydrogen peroxide or molecular oxygen.

Reduction: Reduction of this compound to menaquinol 8 (the reduced form) can be achieved using reducing agents like sodium borohydride or catalytic hydrogenation.

Substitution: Substitution reactions involving this compound typically occur at the naphthoquinone ring, where various nucleophiles can replace hydrogen atoms under appropriate conditions.

Major Products:

Oxidation: Menaquinone epoxide

Reduction: Menaquinol 8

Substitution: Various substituted naphthoquinone derivatives

Comparaison Avec Des Composés Similaires

Menaquinone 8 is part of the vitamin K2 family, which includes several other menaquinones with varying lengths of isoprenoid side chains. Similar compounds include:

Menaquinone 4: Contains four isoprene units and is commonly found in animal products.

Menaquinone 7: Contains seven isoprene units and is prevalent in fermented foods like natto.

Menaquinone 9: Contains nine isoprene units and is also found in fermented foods.

Uniqueness of this compound: this compound is unique due to its specific isoprenoid chain length, which influences its solubility, bioavailability, and biological activity. Its role in bacterial electron transport and its presence in certain fermented foods and animal products distinguish it from other menaquinones .

Activité Biologique

Menaquinone 8 (MK-8), a form of vitamin K2, is a lipophilic compound that plays a crucial role in various biological processes, including blood coagulation and bone metabolism. This article delves into the biological activities of MK-8, highlighting its antioxidant properties, antiglycation capabilities, and potential health benefits based on recent research findings.

Overview of this compound

Menaquinones are a group of compounds that differ in the length of their isoprenoid side chains. MK-8 is characterized by having eight isoprene units. It is primarily found in fermented foods and certain animal products and has been associated with various health benefits, particularly in cardiovascular health and bone density.

Antioxidant Activity

Recent studies have demonstrated that MK-8 exhibits significant antioxidant properties. The antioxidant activity of MK-8 was assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, which measures the ability to scavenge free radicals.

Comparative Antioxidant Efficacy

| Compound | IC50 (mg/mL) | IC50 (μmol/L) |

|---|---|---|

| MK-8 | 2.45 | 3.4 |

| MK-4 | 0.85 | 1.9 |

| Ubiquinone Q10 | >7 | >8.1 |

The results indicate that while MK-4 has a stronger DPPH scavenging ability than MK-8, both are more effective than ubiquinone Q10 at comparable concentrations .

Antiglycation Properties

MK-8 has also been studied for its antiglycation effects, which are crucial in preventing the formation of advanced glycation end products (AGEs), implicated in various chronic diseases.

Inhibition of AGEs Formation

The effectiveness of MK-8 in inhibiting AGEs was evaluated using several models:

| Model | IC50 (mg/mL) | IC50 (μmol/L) |

|---|---|---|

| BSA-Fructose | 5.26 | 7.3 |

| BSA-Methylglyoxal | 9.02 | 12.6 |

| Arginine-Methylglyoxal | 8.69 | 12.1 |

In all models tested, MK-8 demonstrated superior inhibition of AGEs formation compared to both MK-4 and ubiquinone Q10, suggesting its potential as a therapeutic agent against glycation-related diseases .

Cardiovascular Health

A high intake of menaquinones, particularly MK-7, MK-8, and MK-9, has been linked to a reduced incidence of coronary heart disease (CHD). A study indicated that for every additional 10 micrograms per day of vitamin K2 consumed, there was a significant reduction in CHD risk . This protective effect underscores the importance of dietary sources rich in menaquinones.

Bone Health

Menaquinones are also known to influence bone metabolism positively. They are involved in the carboxylation of osteocalcin, a protein necessary for bone mineralization. Adequate levels of MK-8 may contribute to improved bone density and reduced fracture risk .

Case Studies and Research Findings

Several case studies have explored the biological activities of MK-8:

- Antioxidant and Antiglycation Study : A study involving various concentrations of MK-8 showed its effectiveness in reducing oxidative stress markers and inhibiting glycation processes in vitro .

- Epidemiological Study on CHD : A cohort study revealed that individuals with higher dietary intake of menaquinones had significantly lower rates of coronary heart disease compared to those with lower intakes .

- Bone Density Research : Research indicated that postmenopausal women supplemented with vitamin K2 showed improved bone mineral density over time compared to controls not receiving supplementation .

Propriétés

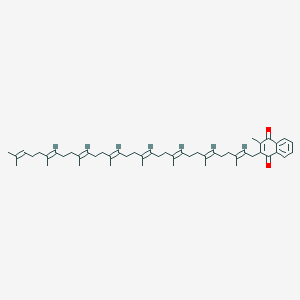

IUPAC Name |

2-methyl-3-[(2E,6E,10E,14E,18E,22E,26E)-3,7,11,15,19,23,27,31-octamethyldotriaconta-2,6,10,14,18,22,26,30-octaenyl]naphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H72O2/c1-38(2)20-13-21-39(3)22-14-23-40(4)24-15-25-41(5)26-16-27-42(6)28-17-29-43(7)30-18-31-44(8)32-19-33-45(9)36-37-47-46(10)50(52)48-34-11-12-35-49(48)51(47)53/h11-12,20,22,24,26,28,30,32,34-36H,13-19,21,23,25,27,29,31,33,37H2,1-10H3/b39-22+,40-24+,41-26+,42-28+,43-30+,44-32+,45-36+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXKDFTDVRVLXFY-WQWYCSGDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H72O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

717.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

523-38-6 | |

| Record name | Menaquinone 8 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=523-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Menaquinone 8 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000523386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MENAQUINONE 8 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SR2A44CB4U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.